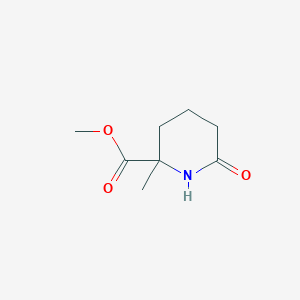

Methyl 2-methyl-6-oxopiperidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-6-oxopiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(7(11)12-2)5-3-4-6(10)9-8/h3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKASLZAXVNONSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=O)N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20527628 | |

| Record name | Methyl 2-methyl-6-oxopiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89115-90-2 | |

| Record name | Methyl 2-methyl-6-oxopiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Methyl 6 Oxopiperidine 2 Carboxylate and Analogues

De Novo Synthesis Approaches for the 6-Oxopiperidine Ring System

De novo synthesis offers the flexibility to introduce a wide range of substituents onto the 6-oxopiperidine core. Key strategies include multi-component reactions, various cyclization techniques, and subsequent functional group manipulations.

Multi-component Reactions for Piperidinone Ring Formation

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, thereby minimizing reaction steps and waste. Several MCRs have been developed for the synthesis of highly functionalized piperidine (B6355638) derivatives.

One notable example is the Petrenko-Kritschenko piperidone synthesis , a classic MCR that condenses an aldehyde, a β-ketoester (or a derivative of acetonedicarboxylic acid), and an amine (or ammonia) to form a 4-piperidone (B1582916) ring system. ingentaconnect.com While this reaction directly yields a 4-piperidone, the resulting scaffold can be a versatile intermediate for the synthesis of 6-oxopiperidine derivatives through subsequent functional group transformations.

More contemporary one-pot, multi-component strategies have been developed for the direct synthesis of highly substituted piperidines. For instance, the condensation of aldehydes, amines, and β-ketoesters in water, catalyzed by sodium lauryl sulfate (B86663) (SLS), provides an environmentally friendly route to functionalized piperidines. lookchem.com Although not directly yielding the 6-oxopiperidine-2-carboxylate (B1261032) core, these methods highlight the power of MCRs in rapidly assembling the piperidine ring, which can then be further elaborated.

A four-component synthesis of complex piperidone scaffolds involving an intermolecular Diels-Alder reaction has also been reported, showcasing the versatility of MCRs in constructing diverse piperidine frameworks. orgsyn.org

| Multi-component Reaction | Reactants | Product Type | Key Features |

| Petrenko-Kritschenko Synthesis | Aldehyde, β-ketoester/acetonedicarboxylic acid derivative, Amine/Ammonia (B1221849) | 4-Piperidone | Classic MCR for piperidinone ring formation. ingentaconnect.com |

| SLS-catalyzed condensation | Aldehyde, Amine, β-ketoester | Highly functionalized piperidine | Green synthesis in water at room temperature. lookchem.com |

| Diels-Alder based MCR | Diene, Dienophile, Amine, Fourth component | Complex piperidone scaffold | Allows for the rapid construction of stereochemically diverse piperidines. orgsyn.org |

Cyclization Reactions for Pyrrolidine-2-carboxylate Systems

While less common, the ring expansion of pyrrolidine (B122466) derivatives can be a viable strategy for the synthesis of piperidines. Theoretical studies using DFT calculations have explored the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine to the corresponding 3-chloro piperidine. researchgate.net This type of ring expansion, proceeding through an aziridinium (B1262131) intermediate, could potentially be adapted to synthesize 6-oxopiperidines from appropriately substituted pyrrolidine-2-carboxylate precursors, such as a 2-acylpyrrolidine-2-carboxylate.

A key intramolecular cyclization approach for the direct synthesis of the 6-oxopiperidine ring is the Dieckmann cyclization . wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This base-catalyzed intramolecular condensation of a diester is highly effective for forming five- and six-membered rings. wikipedia.orgmasterorganicchemistry.com For the synthesis of a 2-methyl-6-oxopiperidine-2-carboxylate system, a suitable acyclic precursor would be an N-substituted amino diester, such as N-(2-methoxycarbonylethyl)alanine methyl ester. Deprotonation at the carbon alpha to one of the ester groups, followed by intramolecular nucleophilic attack on the other ester carbonyl, would lead to the formation of the six-membered β-keto ester ring of the target molecule. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Another powerful cyclization method involves the intramolecular cyclization of unsaturated amines. For example, a highly efficient one-pot synthesis of 3-azidopiperidines has been achieved through the intramolecular cyclization of unsaturated amines, allowing for the nucleophilic installation of an azide (B81097) moiety. researchgate.net This strategy could be adapted to form the 6-oxopiperidine ring by using an appropriate unsaturated amino ester precursor.

Esterification and Functional Group Introduction Strategies

The final step in the synthesis of methyl 2-methyl-6-oxopiperidine-2-carboxylate often involves the esterification of the corresponding carboxylic acid. Standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride), can be employed. google.com

In the context of a synthetic sequence, functional groups are often introduced at various stages. For example, in a reported synthesis of a methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate, the key steps involved the 1,3-dipolar cycloaddition of an acetylenic compound onto an α-azido-α′-bromoadipate, followed by reaction with sodium azide and subsequent Pd/C-catalyzed hydrogenation to provide the lactam (6-oxopiperidine) ring. researchgate.net This demonstrates a strategy where functional groups are introduced into the acyclic precursor prior to the cyclization step.

Modification of Pre-existing Piperidine or Related Heterocycles

An alternative to de novo synthesis is the modification of readily available piperidine or other heterocyclic precursors. These methods can be more direct if a suitable starting material is accessible.

Functionalization of Piperidine-4-one Derivatives

Piperidine-4-one derivatives are versatile starting materials for the synthesis of various substituted piperidines. An efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate has been developed starting from 1-benzylpiperidin-4-one. researchgate.net This involved an optimized Strecker-type condensation, followed by hydrolysis and N-acylation. While this example leads to a 4-substituted piperidine, similar strategies could be envisioned to introduce functionality at the 2- and 6-positions of a piperidin-4-one precursor, which could then be converted to the desired 6-oxopiperidine structure.

Furthermore, an acid-mediated 6-endo-trig cyclisation of amine-substituted enones has been developed for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines. organic-chemistry.org This highlights a method where the piperidone is formed with desired substituents at the 2- and 6-positions, which could then be further functionalized.

Ring Transformations Leading to 6-Oxopiperidine Carboxylates

Ring transformations of other heterocyclic systems can also provide a route to the 6-oxopiperidine ring. One of the most common and direct methods is the catalytic hydrogenation of substituted pyridine (B92270) derivatives . ingentaconnect.comlookchem.com The reduction of a pyridine-2-carboxylate with a methyl group at the appropriate position would directly yield the corresponding piperidine derivative. Subsequent oxidation at the 6-position would then furnish the desired 6-oxopiperidone. Various catalysts, such as platinum oxide (PtO2) and rhodium-based catalysts, have been shown to be effective for the hydrogenation of substituted pyridines under varying conditions. ingentaconnect.comlookchem.com

For instance, the catalytic hydrogenation of substituted pyridines using PtO2 in glacial acetic acid under hydrogen pressure has been reported to yield piperidine derivatives. ingentaconnect.com Similarly, rhodium oxide (Rh2O3) has been used for the reduction of various unprotected pyridines under mild conditions. lookchem.com A patent describes the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid starting from 4-methyl-2-pyridine carboxylic acid via a reduction reaction followed by esterification. google.com This approach, followed by selective oxidation, would lead to the target 6-oxopiperidine structure.

| Starting Material | Transformation | Product | Key Features |

| Substituted Pyridine-2-carboxylate | Catalytic Hydrogenation | Substituted Piperidine-2-carboxylate | Direct route to the piperidine core; requires subsequent oxidation. ingentaconnect.comlookchem.com |

| Piperidin-4-one | Multi-step functionalization | Substituted Piperidine | Versatile starting material for introducing various substituents. organic-chemistry.orgresearchgate.net |

| Pyrrolidine derivative | Ring Expansion | Piperidine derivative | Potential route, though less commonly employed for this specific target. researchgate.net |

Enantioselective and Diastereoselective Synthetic Routes

The creation of stereochemically defined centers at the C2 and C6 positions of the piperidine ring is a primary challenge in the synthesis of compounds like this compound. Various strategies have been developed for the stereoselective synthesis of 2,6-disubstituted piperidines, which can be adapted for this target molecule. rsc.orgrsc.org These methods often rely on chiral catalysts or auxiliaries to control the formation of the desired stereoisomers.

Key synthetic strategies that can be employed for the enantioselective and diastereoselective synthesis of 2,6-disubstituted piperidines include:

Reductive Amination: This is a widely used method for constructing the piperidine ring. rsc.org The stereochemical outcome, yielding either cis or trans isomers, is highly dependent on the choice of catalyst and reaction conditions. bohrium.com For instance, catalytic hydrogenation in the presence of a palladium catalyst often favors the formation of the more stable cis isomer. rsc.org

Mannich Reactions: These reactions involve the addition of a nucleophile to an imine or iminium ion. rsc.org They are effective for introducing substituents at the α-position to the nitrogen and often result in a cis relationship between the substituents. bohrium.com

Aza-Michael Addition: The intramolecular aza-Michael addition has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. whiterose.ac.uk The use of chiral phosphoric acids as catalysts can lead to high yields and enantioselectivities in the formation of substituted piperidines. whiterose.ac.uk

Nucleophilic Displacement: Stereocontrolled synthesis can also be achieved through nucleophilic displacement reactions, often involving chiral starting materials to establish the desired stereochemistry. bohrium.com

Directed Functionalization: An amidine auxiliary can be used to direct the functionalization of a dihydropyridine (B1217469) precursor, allowing for a highly stereoselective route to 2,6-disubstituted piperidines. nih.gov

The relative stereochemistry of related compounds, such as methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate, has been confirmed to have a cis configuration in the piperidine ring through X-ray crystallography. researchgate.net This highlights the thermodynamic preference for the cis isomer in many piperidine syntheses.

Industrial and Scalable Synthesis Considerations (from an academic methods perspective)

Translating synthetic routes developed in an academic setting to an industrial scale presents a unique set of challenges. The focus shifts from novelty and feasibility to efficiency, cost-effectiveness, safety, and robustness. For a molecule like this compound, several key aspects would need to be considered for a scalable synthesis.

Development of Efficient Catalytic Systems

For industrial applications, the use of catalytic methods is highly desirable as it reduces waste and improves atom economy. The development of efficient and recyclable catalysts is a primary concern.

| Catalyst Type | Application in Piperidine Synthesis | Advantages for Scalable Synthesis | Key Considerations |

| Homogeneous Catalysts | Chiral phosphoric acids in aza-Michael additions whiterose.ac.uk | High selectivity and activity under mild conditions. | Catalyst separation and recycling can be challenging. |

| Heterogeneous Catalysts | Palladium on carbon (Pd/C) in hydrogenation/reductive amination researchgate.net | Ease of separation from the reaction mixture, potential for reuse. | Can sometimes lead to lower selectivity compared to homogeneous catalysts. |

| Biocatalysts | Enzymes for kinetic resolution or asymmetric transformations. | High enantioselectivity, operates under mild conditions, environmentally benign. | Enzyme stability, substrate scope, and cost can be limiting factors. |

Future research in this area will likely focus on the development of novel catalysts that combine the high selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts. bohrium.com

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield of the desired product and ensuring high stereoselectivity on a large scale. This involves a systematic study of various factors.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and the solubility of reactants and products. In some cases, the use of specific solvents like benzonitrile (B105546) or acetonitrile (B52724) can prevent product racemization. nih.gov

Temperature: Reaction temperature affects the rate of reaction and can influence the stereochemical outcome. Lower temperatures often favor higher selectivity.

Pressure: For reactions involving gases, such as hydrogenation, pressure is a critical parameter to control the reaction rate.

Reactant Concentration: Optimizing the concentration of reactants can improve reaction efficiency and minimize side reactions.

Catalyst Loading: Reducing the amount of catalyst needed without compromising yield and selectivity is a key goal for cost-effective industrial processes.

A study on the N-debenzylation of a piperidine derivative demonstrated the importance of optimizing conditions to achieve near-quantitative yields.

The following table outlines general optimization strategies and their impact:

| Parameter | Objective | Potential Impact |

| Temperature | Balance reaction rate and selectivity | Lower temperatures often increase enantioselectivity but may require longer reaction times. |

| Solvent | Improve solubility and reaction kinetics | Can influence catalyst activity and stereochemical outcome. |

| Catalyst | Maximize turnover number and frequency | A more active catalyst can reduce reaction time and required temperature. |

| Pressure | Enhance gas-liquid mass transfer (for hydrogenations) | Higher pressure can increase the rate of hydrogenation. |

By carefully controlling these parameters, it is possible to develop a robust and efficient process for the large-scale synthesis of this compound and its analogues.

Stereochemical Aspects in the Chemistry of Methyl 2 Methyl 6 Oxopiperidine 2 Carboxylate

Conformational Analysis of the 6-Oxopiperidine Ring

The 6-oxopiperidine ring, a cyclic amide or lactam, typically adopts a non-planar conformation to minimize steric and torsional strain. The most stable conformations are generally variations of the chair form. For Methyl 2-methyl-6-oxopiperidine-2-carboxylate, the substituents at the C2 position—a methyl group and a methyl carboxylate group—introduce significant conformational considerations.

The piperidine (B6355638) ring in this molecule is an N-acylpiperidine, which influences the geometry around the nitrogen atom and affects the ring's conformational stability. In a chair conformation, the C2 substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by a balance of steric interactions.

Computational studies on analogous 2-methyl-N-acylpiperidines indicate that the energy difference between having the 2-methyl group in an axial versus an equatorial position is subtle and can be influenced by the nature of the N-acyl group. researchgate.net Typically, a methyl group on a cyclohexane (B81311) ring strongly prefers the equatorial position to avoid 1,3-diaxial interactions. However, in N-acylpiperidines, an effect known as allylic strain (or A1,3 strain) can come into play. This involves steric repulsion between the C2-substituent and the carbonyl oxygen of the lactam.

When the C2-methyl group is equatorial, it can experience steric clash with the carbonyl oxygen. researchgate.net Conversely, an axial methyl group avoids this specific interaction but introduces other 1,3-diaxial interactions with hydrogen atoms on C4 and C6. The presence of the second bulky substituent, the methyl carboxylate group, at the same carbon atom further complicates this balance. The molecule will adopt the chair conformation that minimizes the sum of all these steric repulsions. X-ray crystallography on related substituted 6-oxopiperidine-2-carboxylates has confirmed that the ring often adopts a conformation that results in a cis relationship between substituents, which speaks to the thermodynamic preference established during ring formation. researchgate.net

Table 1: Factors Influencing Conformational Stability

| Interaction Type | Description | Favored Position for C2-Methyl |

|---|---|---|

| 1,3-Diaxial Interaction | Steric repulsion between an axial substituent and axial hydrogens at C4 and C6. | Equatorial |

| Allylic (A1,3) Strain | Steric repulsion between a C2-equatorial substituent and the C6-carbonyl group. | Axial |

| Torsional Strain | Strain arising from eclipsing bonds, minimized in the chair conformation. | N/A (General to Chair) |

Diastereoselective Synthesis and Control

Diastereoselective synthesis of this compound involves controlling the relative stereochemistry of the two substituents at the C2 position and their relationship to any other stereocenters. This is most critically achieved during the ring-forming step.

One effective method for constructing substituted piperidine rings is through acid-mediated cyclization reactions. For instance, the cyclization of amine-substituted enones can be highly stereoselective. rsc.orgrsc.org Studies on the synthesis of 2,6-disubstituted piperidines have shown that the diastereomeric outcome can be directed by reaction conditions. Under kinetic control (shorter reaction times), the trans isomer may be formed preferentially. rsc.org However, if the reaction is allowed to proceed for longer periods under thermodynamic control, this kinetic product can isomerize to the more stable cis isomer via a retro-conjugate addition mechanism. rsc.org This demonstrates that a specific diastereomer can be targeted by carefully managing the reaction parameters.

Another approach involves the cyclization of linear precursors where stereocenters are already defined or are set during the reaction. The synthesis of related 6-oxopiperidine-2-carboxylates from derivatives of adipic acid often results in a cis configuration of the ring substituents, as this is the thermodynamically favored product. researchgate.net

Visible-light-driven radical cyclization of aza-1,6-dienes has also emerged as a powerful technique for the diastereoselective synthesis of densely functionalized piperidines. nih.gov The stereoselectivity in these reactions is often dictated by the geometry of the transition state during the key 6-exo-trig cyclization step, where steric factors, such as 1,3-diaxial repulsion in a chair-like transition state, guide the formation of one diastereomer over another. nih.gov

Table 2: Strategies for Diastereoselective Control

| Method | Principle | Typical Outcome | Reference |

|---|---|---|---|

| Acid-Mediated Cyclization | Kinetic vs. Thermodynamic Control | trans (kinetic) or cis (thermodynamic) product | rsc.org |

| Radical Cyclization | Transition state stereocontrol | High diastereoselectivity based on precursor geometry | nih.gov |

| Cyclization of Adipates | Thermodynamic equilibration | Predominantly cis configuration | researchgate.net |

Enantioselective Synthesis and Chiral Induction Methods

Producing a single enantiomer of this compound requires asymmetric synthesis, where a source of chirality is used to influence the formation of one enantiomer over the other.

Chiral auxiliaries are a classic and effective method for achieving this. sigmaaldrich.com An achiral precursor can be temporarily attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction, such as alkylation or cyclization. Evans oxazolidinones are common auxiliaries used for diastereoselective alkylations, which can set the stereocenter at the C2 position before ring formation. sigmaaldrich.com After the desired stereochemistry is established, the auxiliary is cleaved and can often be recycled. sigmaaldrich.com

Asymmetric catalysis offers a more atom-economical approach. Here, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For the synthesis of piperidine derivatives, several catalytic methods are effective:

Asymmetric aza-Diels-Alder Reaction : This cycloaddition reaction can be rendered enantioselective by using a chiral Lewis acid catalyst or by incorporating a chiral auxiliary, such as 8-phenylmenthyl, into the dienophile. rsc.org This approach can create the piperidine ring with multiple stereocenters controlled simultaneously, often with very high diastereomeric and enantiomeric excess. rsc.org

Copper-Catalyzed Cyclization : Chiral copper complexes can catalyze the enantioselective cyclizative aminoboration of aminoalkenes, leading to chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivities. nih.gov

Organocatalysis : Chiral amines, such as (S)-pipecolic acid (a six-membered analog of proline), can act as catalysts in asymmetric Mannich reactions. nih.gov These reactions form C-C bonds with high enantioselectivity, creating key intermediates that can then be cyclized to form the desired chiral piperidine ring. nih.gov

Influence of Stereochemistry on Chemical Reactivity and Transformation Pathways

The conformational preference of the substituents (axial vs. equatorial) directly influences their steric environment. An axially positioned group is generally more sterically hindered to the approach of reagents than an equatorial one due to 1,3-diaxial interactions. Therefore, two diastereomers with different arrangements at C2 would be expected to react at different rates in subsequent transformations.

Furthermore, the stereochemical relationship between substituents can enable or preclude certain reaction pathways. For example, the ability of a molecule to undergo an intramolecular reaction depends on whether the reacting groups can achieve the necessary proximity and geometry, a factor determined by its stereoisomeric form.

The kinetic versus thermodynamic control observed in diastereoselective syntheses is a direct manifestation of this principle. rsc.org The initially formed kinetic trans product is less stable but forms faster. Over time, it can convert to the more stable thermodynamic cis product. rsc.org This illustrates how the stereochemical arrangement (cis vs. trans) dictates the molecule's relative energy and its potential to transform into a more stable isomer. A stereochemically pure compound, therefore, offers predictable reactivity, whereas a mixture of stereoisomers can lead to complex product mixtures in subsequent chemical steps.

Mechanistic Investigations of Reactions Involving Methyl 2 Methyl 6 Oxopiperidine 2 Carboxylate

Reaction Mechanism Elucidation for Key Transformations

The synthesis of the 6-oxopiperidine-2-carboxylate (B1261032) core often involves an intramolecular cyclization of a linear precursor. A prominent method for achieving this is the Dieckmann condensation, an intramolecular reaction of diesters with a base to form β-keto esters. wikipedia.orgorganic-chemistry.orgchemistrysteps.com In the context of Methyl 2-methyl-6-oxopiperidine-2-carboxylate, a plausible precursor would be a diester containing an amino group that is suitably protected.

The mechanism of the Dieckmann condensation proceeds through several key steps: wikipedia.orglibretexts.orglibretexts.org

Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups, forming a resonance-stabilized enolate.

Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This results in the formation of a cyclic tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (e.g., methoxide or ethoxide).

Deprotonation and Protonation: The resulting β-keto ester is acidic and is deprotonated by the alkoxide base. A final acidic workup step is required to protonate the enolate and yield the neutral cyclic β-keto ester.

Another key transformation involving this compound is the hydrolysis of the lactam (cyclic amide) ring. Under acidic conditions, the mechanism typically involves the following steps: libretexts.orglibretexts.orgyoutube.com

Protonation: The carbonyl oxygen of the lactam is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the lactam ring.

Ring Opening: The lone pair on the hydroxyl group reforms the carbonyl double bond, leading to the cleavage of the C-N bond and opening of the piperidine (B6355638) ring.

Deprotonation: The resulting protonated carboxylic acid is deprotonated to give the final amino acid product.

| Transformation | Key Mechanistic Steps | Intermediates |

|---|---|---|

| Dieckmann Condensation (Synthesis) | Enolate formation, Intramolecular nucleophilic attack, Elimination | Enolate, Tetrahedral intermediate |

| Acid-Catalyzed Lactam Hydrolysis | Protonation, Nucleophilic attack by water, Proton transfer, Ring opening | Protonated lactam, Tetrahedral intermediate |

Kinetic Studies of Reaction Rates and Pathways

Kinetic studies provide quantitative data on reaction rates, which are essential for understanding reaction mechanisms and optimizing reaction conditions. For reactions involving this compound, kinetic analysis can reveal the rate-determining step and the influence of various factors such as temperature, concentration, and catalysts.

In the context of lactam hydrolysis, kinetic studies have shown that the rate of hydrolysis is dependent on the ring size of the lactam and the acidity of the medium. cdnsciencepub.comcdnsciencepub.com Generally, the hydrolysis of lactams is acid-catalyzed, and the rate increases with increasing acid concentration. cdnsciencepub.com However, the relationship is not always linear, and detailed kinetic analysis can help to elucidate the specific mechanism (e.g., A-1 vs. A-2 mechanisms). For δ-lactams (six-membered rings) like the one in this compound, the hydrolysis is generally slower than for smaller, more strained rings like β-lactams. cdnsciencepub.com

The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can be determined from the temperature dependence of the reaction rate. For the acid-catalyzed hydrolysis of many amides and lactams, the entropy of activation is typically negative, which is consistent with a bimolecular mechanism involving the ordered transition state of the nucleophilic attack of water. cdnsciencepub.com

| Reaction | Kinetic Parameter | Typical Observation for Similar Compounds |

|---|---|---|

| Acid-Catalyzed Lactam Hydrolysis | Rate Dependence | Increases with acid concentration |

| Entropy of Activation (ΔS‡) | Negative, indicating an ordered transition state |

Role of Catalysis in Mechanistic Pathways

Catalysis plays a pivotal role in the synthesis and transformation of piperidine derivatives, including this compound. Catalysts can accelerate reactions, improve selectivity, and enable reactions to proceed under milder conditions.

In the synthesis of the piperidine ring, various catalysts are employed. For instance, the hydrogenation of pyridine (B92270) precursors to piperidines is often catalyzed by transition metals such as palladium, platinum, or nickel. dtic.milorganic-chemistry.org The mechanism of catalytic hydrogenation typically involves the adsorption of the pyridine onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

In the Dieckmann condensation, the base (e.g., sodium ethoxide) acts as a catalyst to generate the nucleophilic enolate. biosynce.com The choice of base and solvent can significantly influence the reaction yield and selectivity.

More advanced catalytic systems, such as those involving gold or palladium complexes, have been developed for the cyclization of unsaturated amines to form piperidine rings. nih.gov These reactions often proceed through mechanisms involving the activation of a double or triple bond by the metal catalyst, followed by intramolecular nucleophilic attack by the amine.

Intramolecular Catalysis and Proton Transfer Phenomena

Intramolecular catalysis occurs when a functional group within the reacting molecule itself acts as a catalyst. This can be particularly important in cyclization reactions and rearrangements. Proton transfer is a fundamental step in many organic reactions, and when it occurs within the same molecule, it is termed intramolecular proton transfer.

In the formation of the lactam ring of this compound, intramolecular proton transfer is a key step. During the cyclization of an amino ester, for example, a proton must be transferred from the attacking amino group to the leaving alkoxy group of the ester. This can occur in a stepwise manner, often facilitated by solvent molecules, or in a concerted fashion. masterorganicchemistry.comnih.gov

The study of excited-state intramolecular proton transfer (ESIPT) in related heterocyclic systems has revealed that the transfer of a proton can be extremely fast, occurring on the picosecond or even femtosecond timescale. youtube.com While ESIPT is a photochemical process, the principles of intramolecular proton transfer are also relevant to ground-state reactions. The presence of both a proton donor (the N-H group) and a proton acceptor (the carbonyl oxygen) within the same molecule can facilitate proton transfer events that are crucial for the reaction mechanism.

Free Radical Mechanisms in Oxidation Reactions

Free radical reactions involve intermediates with unpaired electrons and can lead to a variety of transformations, including oxidation. The piperidine ring, while generally stable, can undergo oxidation, particularly at the positions alpha to the nitrogen atom.

The oxidation of N-alkyl piperidines can proceed through a free radical mechanism, often initiated by a radical initiator or by photochemical or electrochemical methods. acs.org A common pathway involves the abstraction of a hydrogen atom from a carbon adjacent to the nitrogen, forming an α-amino radical. This radical can then react with an oxidizing agent or undergo further transformations.

Structural Elucidation and Advanced Characterization Techniques for Methyl 2 Methyl 6 Oxopiperidine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Methyl 2-methyl-6-oxopiperidine-2-carboxylate, a complete NMR analysis would be essential for confirming its constitution and stereochemistry.

¹H-NMR (Proton NMR): A hypothetical ¹H-NMR spectrum would be expected to show distinct signals for the protons of the ester methyl group, the C2-methyl group, and the three methylene (B1212753) groups (C3, C4, C5) of the piperidine (B6355638) ring, as well as a signal for the N-H proton of the lactam. The chemical shifts, integration, and coupling patterns (multiplicity) of the methylene protons would be complex due to diastereotopicity and spin-spin coupling, providing crucial information about their connectivity and spatial relationships.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would confirm the carbon skeleton. Expected signals would include those for the two carbonyl carbons (ester and lactam amide), the quaternary C2 carbon, the ester methoxy (B1213986) carbon, the C2-methyl carbon, and the three methylene carbons of the ring. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks (e.g., which protons are adjacent on the ring), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the C-H connections.

Without experimental spectra, a data table of chemical shifts and coupling constants cannot be constructed.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and to gain structural insights from its fragmentation patterns.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique would first separate the compound from any impurities before it enters the mass spectrometer. The resulting mass spectrum would show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (C₈H₁₃NO₃, MW = 171.19 g/mol ). Common fragmentation patterns for such a molecule might include the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃), and cleavage of the piperidine ring.

HRMS (High-Resolution Mass Spectrometry): HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., to four or five decimal places). This allows for the unambiguous determination of the molecular formula (C₈H₁₃NO₃) by distinguishing it from other compounds with the same nominal mass.

No specific experimental mass-to-charge ratios (m/z) or fragmentation data are available to report.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography could be employed for its definitive three-dimensional structural determination. This technique would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the lactam N-H group, which dictate the crystal packing. No crystallographic information file (CIF) or structural report for this compound is available in crystallographic databases.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretch of the ester group.

Another strong absorption band around 1650-1680 cm⁻¹ for the C=O stretch of the six-membered lactam (amide) ring.

An absorption band in the region of 3200-3400 cm⁻¹ for the N-H stretching vibration of the lactam.

Absorption bands in the 2850-3000 cm⁻¹ range for C-H stretching of the alkyl groups.

A data table of specific vibrational frequencies cannot be compiled without an experimental spectrum.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure of molecules. These calculations provide detailed information about electron distribution, molecular orbitals, and electrostatic potential, which are key to understanding a molecule's reactivity and intermolecular interactions.

For piperidine (B6355638) derivatives, DFT calculations are used to determine electronic properties such as Frontier Molecular Orbital (HOMO-LUMO) energies and the molecular electrostatic potential (MEP). bookpi.orgresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. bookpi.org A smaller gap generally suggests higher reactivity. The MEP map visually represents the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which are predictive of how the molecule will interact with other reagents. bookpi.org

In a study on substituted piperidone phenyl hydrazines, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to explore these electronic properties. bookpi.org For a molecule like Methyl 2-methyl-6-oxopiperidine-2-carboxylate, the lactam carbonyl group and the ester group would be expected to create significant electron-deficient regions, influencing its reactivity. Similarly, calculations on vandetanib, which contains an N-methyl piperidine ring, show how anisotropic properties like the dipole moment are sensitive to molecular conformation, varying significantly between different low-energy structures. mdpi.com

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|

| Van1 (Global Minimum) | 0.00 | 5.58 |

| Van2 | 0.08 | 4.99 |

| Van3 | 0.31 | 5.97 |

Density Functional Theory (DFT) in Reaction Mechanism Prediction

DFT is a cornerstone for predicting and understanding reaction mechanisms in organic synthesis. It allows researchers to map potential energy surfaces, locate transition states (TS), and calculate activation energies, thereby providing a rationale for experimentally observed outcomes like product selectivity and reaction rates. nih.govtechnion.ac.il

For the synthesis of highly substituted piperidines, DFT computations have been used to gain insights into complex reaction pathways, such as dearomative functionalization reactions. nih.govtechnion.ac.ilresearchgate.net These studies help explain challenges related to site-selectivity, regio- and diastereoselectivity by comparing the energy barriers of competing pathways. researchgate.net

The formation of the δ-lactam ring present in this compound can also be studied using DFT. For instance, DFT studies on the Staudinger reaction between ketenes and imines to form β-lactams have elucidated the stepwise mechanism involving a zwitterionic intermediate. researchgate.net Similar principles can be applied to understand the cyclization step in δ-lactam formation. DFT calculations can distinguish between different proposed mechanisms, such as concerted versus stepwise pathways, and explain the observed stereoselectivity by analyzing the energies of the respective transition states. researchgate.netnih.gov

| DFT Method | Activation Free Energy (ΔG‡) (kcal/mol) |

|---|---|

| B3LYP | 19.7 |

| M06-2X | 23.7 |

| wB97X-D | 24.3 |

Molecular Modeling and Conformational Landscape Analysis

The biological activity and physical properties of cyclic molecules like piperidines are intrinsically linked to their three-dimensional shape and conformational flexibility. Molecular modeling is used to explore the conformational landscape, identifying stable low-energy conformers and the energy barriers between them.

The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. However, other conformers like twist-boat structures can also exist. rsc.org For a substituted piperidine, the substituents can be in either axial or equatorial positions. In this compound, the geminal methyl and ester groups at the C2 position would significantly influence the ring's conformational preference.

Computational studies on 2-methyl-N-acylpiperidines have shown that the preference for an axial versus equatorial methyl group is governed by allylic strain (also known as A(1,3) strain). nih.gov This is a destabilizing steric interaction between an axial substituent at C2 and the N-acyl group. DFT calculations (e.g., at the M06-2X/6-311G(d,p) level) can quantify the free energy difference (ΔG) between these conformers, revealing that for N-acyl piperidines, the axial conformer can be favored despite the steric bulk, a counterintuitive result explained by the minimization of allylic strain. nih.gov Ultrafast conformational dynamics of N-methyl piperidine have been observed experimentally and rationalized with DFT calculations, identifying an equilibrium between chair and twist conformers in the excited state. rsc.org

| Compound | ΔG (kcal/mol) (Gas Phase) | Favored Conformer |

|---|---|---|

| 1,2-dimethylpiperidine | 1.8 | Equatorial |

| 2-methyl-1-phenylpiperidine | -1.0 | Axial |

| 1-(2-methyl-1-piperidyl)ethanone | -1.5 | Axial |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The combination of NMR spectroscopy and DFT calculations is a powerful strategy for structure elucidation and stereochemical assignment. ruc.dkyoutube.com DFT can accurately predict NMR chemical shifts (¹H and ¹³C) and coupling constants for a proposed structure. nih.govnih.govresearchgate.net By comparing the calculated spectroscopic parameters with experimental data, one can confirm a molecular structure or distinguish between possible isomers. nih.govmdpi.com

The standard computational protocol involves several steps: first, a thorough conformational search is performed to identify all low-energy conformers. github.io Each of these conformers is then subjected to geometry optimization using a reliable DFT functional (e.g., B3LYP/6-31G(d)). github.io Finally, NMR shielding tensors are calculated for each optimized conformer, often using a different functional and larger basis set optimized for NMR predictions (e.g., mPW1PW91/6-311+G(2d,p)) with a solvent model. github.ionih.gov The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

This approach is highly effective for assigning the relative configuration of complex molecules where traditional NMR methods like NOE are ambiguous. nih.gov The accuracy of modern DFT functionals, when properly benchmarked, can achieve mean absolute errors of less than 0.1 ppm for ¹H shifts and around 1-2 ppm for ¹³C shifts, making it a reliable tool in structural chemistry. youtube.comgithub.io

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (ωB97XD/6-311+G(2d,p)) | Difference (ppm) |

|---|---|---|---|

| H2 | 5.72 | 5.76 | +0.04 |

| H3 | 6.58 | 6.68 | +0.10 |

| H4 | 5.67 | 5.72 | +0.05 |

| H5 | 6.01 | 6.06 | +0.05 |

| H6 | 5.59 | 5.64 | +0.05 |

| H7 | 6.28 | 6.36 | +0.08 |

Methyl 2 Methyl 6 Oxopiperidine 2 Carboxylate As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The structural attributes of methyl 2-methyl-6-oxopiperidine-2-carboxylate make it an ideal starting point for the synthesis of a variety of complex heterocyclic scaffolds. The lactam ring can be manipulated through reduction, ring-opening, or condensation reactions, while the ester and methyl groups provide handles for further functionalization.

Research has demonstrated the utility of the parent 6-oxopiperidine-2-carboxylate (B1261032) core in constructing novel heterocyclic systems. For instance, derivatives of this scaffold have been employed in the synthesis of tetrazole- and triazole-substituted piperidines. researchgate.netafricaresearchconnects.com These nitrogen-rich heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of these complex scaffolds often involves the cyclization of precursors derived from α,α′-disubstituted adipates, leading to the formation of the 6-oxopiperidine-2-carboxylate ring system with pendant heterocyclic moieties. researchgate.net

| Precursor Scaffold | Resulting Heterocyclic Scaffold | Synthetic Strategy |

| Substituted 6-oxopiperidine-2-carboxylate | Tetrazole-substituted piperidine (B6355638) | Introduction of a tetrazole moiety via cycloaddition. researchgate.net |

| Substituted 6-oxopiperidine-2-carboxylate | Triazole-substituted piperidine | 1,3-dipolar cycloaddition of an azide (B81097) precursor. researchgate.net |

Application in Natural Product Total Synthesis (Focus on methodology)

The piperidine ring is a ubiquitous structural motif in a vast array of natural products, particularly alkaloids. The synthesis of these complex molecules often relies on the use of versatile building blocks that allow for the controlled introduction of functionality and stereochemistry. While direct examples of the application of this compound in natural product total synthesis are not extensively documented, the methodologies developed for the synthesis and manipulation of the 6-oxopiperidine-2-carboxylate core are highly relevant.

Synthetic strategies toward natural products often involve the use of advanced intermediates that can be elaborated into the final target. The diverted total synthesis (DTS) approach, for example, focuses on creating a synthetic route that not only yields the natural product but also provides access to key intermediates that can be used to generate analogs for structure-activity relationship studies. The 6-oxopiperidine-2-carboxylate framework is an ideal candidate for such strategies due to its inherent functionality.

Methodologies such as ring-closing metathesis, intramolecular Mannich reactions, and catalytic asymmetric hydrogenations are commonly employed to construct the piperidine core of natural products. The presence of the lactam in this compound offers a strategic advantage, as it can be selectively reduced to the corresponding piperidine at a late stage in the synthesis. This allows for the preservation of other sensitive functional groups throughout the synthetic sequence.

Building Block for Functionalized Piperidine Derivatives

This compound serves as an excellent building block for the synthesis of a wide range of functionalized piperidine derivatives. The lactam and ester functionalities provide orthogonal handles for chemical modification, allowing for the introduction of diverse substituents with a high degree of control.

The reduction of the lactam moiety provides access to 2-methylpiperidine-2-carboxylic acid esters, which can be further functionalized at the nitrogen atom. A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the stereochemical outcome at the newly formed stereocenter.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or converted to other functional groups. The presence of the methyl group at the 2-position introduces a quaternary center, which can be a desirable feature in the design of bioactive molecules as it can impart conformational rigidity and influence binding to biological targets.

The synthesis of functionalized piperidines is of great interest due to their prevalence in pharmaceuticals and agrochemicals. researchgate.net Methodologies for the stereoselective synthesis of substituted piperidines are continually being developed, with an emphasis on catalytic and enantioselective approaches. nih.gov

| Functional Group | Transformation | Resulting Derivative |

| Lactam | Reduction | 2-Methylpiperidine-2-carboxylate |

| Ester | Hydrolysis | 2-Methyl-6-oxopiperidine-2-carboxylic acid |

| Carboxylic Acid | Amide Coupling | N-Substituted 2-methyl-6-oxopiperidine-2-carboxamides |

Methodological Advancements Enabled by its Chemical Reactivity

The unique chemical reactivity of this compound and related structures has spurred the development of new synthetic methodologies. The interplay between the lactam and the ester functionality, along with the stereochemical constraints imposed by the ring system, has been exploited to achieve novel transformations.

One area of methodological advancement is in the stereoselective functionalization of the piperidine ring. The conformational rigidity of the 6-oxopiperidine-2-carboxylate scaffold can be used to direct the approach of reagents, leading to high levels of diastereoselectivity in reactions such as alkylations and additions.

Moreover, the development of catalytic methods for the synthesis and transformation of piperidine derivatives has been a major focus of research. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce aryl and vinyl groups onto the piperidine ring, providing access to a diverse range of analogs. The reactivity of the lactam nitrogen can also be harnessed in metal-catalyzed C-H activation reactions, allowing for the direct functionalization of the piperidine core.

The study of the chemical properties of compounds like this compound contributes to a deeper understanding of the reactivity of heterocyclic systems and provides the foundation for the development of new and innovative synthetic methods.

Future Research Directions and Unexplored Chemical Space

Development of Novel Stereoselective Synthetic Methodologies

The construction of the chiral quaternary carbon center within the piperidone ring is a primary synthetic hurdle. Recent advancements have moved beyond traditional enolate alkylation, focusing on catalytic asymmetric methods that provide access to these complex scaffolds with high enantiopurity.

A groundbreaking approach involves enzymatic C-H amidation . Engineered hemoproteins, such as myoglobin (B1173299) variants, have been developed to catalyze the intramolecular amidation of unreactive aliphatic C-H bonds. This biocatalytic method can form various lactam rings, including the δ-lactam core of the target molecule, with exceptional yields and enantioselectivity (up to 99% ee). The enzyme's active site provides a chiral environment that precisely controls the stereochemical outcome of the C-H insertion, offering a powerful tool for creating the desired stereocenter.

Transition metal catalysis offers another frontier for stereoselective synthesis. Palladium-catalyzed reactions, for instance, have been utilized for the enantioselective construction of quaternary N-heterocycles. One such strategy is the asymmetric β-C(sp³)-H arylation and olefination of lactams, which forges the quaternary center with high yield and enantioselectivity. Similarly, palladium-catalyzed diastereoselective cyclization has been effective in creating substituted piperidine (B6355638) scaffolds. For the synthesis of 2,6-disubstituted piperidines, a related structural class, methods involving the catalytic dynamic resolution of N-Boc-2-lithiopiperidine have proven effective, allowing for the isolation of enantioenriched products that can be further functionalized.

Furthermore, novel intramolecular cyclization strategies provide diastereoselective routes to related heterocyclic systems. One notable example is the intramolecular non-classical Corey–Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters, which generates multiple new stereogenic centers with high diastereoselectivity and serves as a pathway to pipecolic acid derivatives, the parent amino acid of the target structure.

| Methodology | Catalyst/System | Key Features | Stereoselectivity |

| Enzymatic C-H Amidation | Engineered Myoglobin Variants | Intramolecular amidation of aliphatic C-H bonds; mild, aqueous conditions. | High enantioselectivity (up to 99% ee). |

| Palladium-Catalyzed C-H Activation | Pd(II) / Chiral Ligand | Desymmetrizing C-H activation of lactams containing α-gem-dimethyl groups. | High enantioselectivity. |

| Catalytic Dynamic Resolution | n-BuLi / Chiral Ligand | Resolution of lithiated piperidine followed by stereoretentive alkylation. | High enantiomeric ratios (e.g., 96:4 er). |

| Corey–Chaykovsky Ring-Closing | Sulfonium Salts | Intramolecular cyclization to form bicyclic lactams. | High diastereoselectivity. |

| Halolactonization | Ph₃P=S | Catalytic halogen-initiated cyclization of lactam-tethered alkenoic acids. | High diastereoselectivity. |

Exploration of Unconventional Reaction Pathways and Regioselectivity

Moving beyond traditional amino acid cyclization, researchers are exploring unconventional pathways that offer new retrosynthetic disconnections and improved control over product formation.

The enzymatic C-H amidation strategy is a prime example of an unconventional approach, as it directly converts a C-H bond into a C-N bond to form the lactam ring. This method also allows for the exploration of regioselectivity. In substrates where both γ- and δ-C-H bonds are available for amidation, the enzyme often shows a preference. However, this regioselectivity can be controlled through substrate design; for example, replacing the competing γ-C-H bonds with an oxygen atom successfully directs the enzyme to perform amidation at the δ-position, favoring the formation of the desired six-membered ring.

Another highly innovative pathway is the rhodium-catalyzed C-C bond activation coupled with sulfonyl radical migration . This reaction transforms sulfonamide-tethered cyclobutanones into γ-lactams containing a β-quaternary center. This process involves an unusual cascade of C-C and N-S bond cleavage followed by C-N and C-S bond formation, representing a significant departure from conventional synthetic logic. While this method produces a γ-lactam, its principles highlight the potential for designing novel ring-expansion or rearrangement cascades to access δ-lactams.

The synthesis of α,α-disubstituted α-amino acids, the acyclic precursors to the target structure, has also benefited from unconventional approaches. Strategies such as visible-light-mediated CO₂ fixation with imines allow for the use of carbon dioxide as a renewable C1 building block to construct the carboxylic acid moiety.

Advanced Mechanistic Insights via In Situ Spectroscopy and Computational Methods

A deep understanding of reaction mechanisms is crucial for optimizing existing methods and designing new, more efficient ones. The complexity of stereoselective transformations necessitates the use of advanced analytical and computational tools.

Computational studies , particularly Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of complex catalytic reactions. In the context of enzymatic C-H amidation, DFT calculations have been used to model the reactive nitrene intermediate, map the energy profiles for hydrogen atom abstraction, and identify the enantio-determining transition states. These computational models help explain the origins of both the high stereoselectivity and the observed regioselectivity (γ- vs. δ-lactam formation) by comparing the activation energy barriers for competing pathways. Similar DFT studies have been applied to understand the stereoselectivity

Q & A

Q. What are the established synthetic routes for Methyl 2-methyl-6-oxopiperidine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthetic routes often involve cyclization of precursor esters or lactam intermediates under controlled conditions. For example, analogous piperidine derivatives are synthesized via nucleophilic substitution or condensation reactions using reagents like lithium aluminum hydride (LiAlH₄) or palladium catalysts . Optimization requires monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) via techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Yield improvements are achieved through iterative adjustments, such as solvent selection (e.g., dichloromethane for polar intermediates) and catalyst loading .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for confirming structural motifs like the piperidine ring and ester groups . Mass spectrometry (MS) validates molecular weight and fragmentation patterns. For crystallographic analysis, single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) ensures precise determination of bond lengths, angles, and hydrogen-bonding networks . Crystallization conditions (e.g., slow evaporation from ethanol) must be optimized to obtain diffraction-quality crystals.

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Stability studies involve accelerated degradation tests under heat, light, and humidity. For example, thermogravimetric analysis (TGA) identifies decomposition temperatures, while HPLC tracks degradation products over time. Storage recommendations (e.g., inert atmosphere, −20°C) are derived from observed sensitivities .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distributions to identify reactive sites, such as the keto group or ester carbonyl. Molecular docking studies assess binding affinities with biological targets (e.g., enzymes), while Molecular Dynamics (MD) simulations predict solvation effects . Software like Gaussian or GROMACS is typically employed .

Q. How can contradictions in experimental data regarding biological activity be resolved?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in enzyme assays) are addressed through standardized protocols:

- Replicate experiments under controlled conditions (pH, temperature).

- Validate purity via HPLC and NMR before bioassays.

- Use statistical tools (e.g., ANOVA, t-tests) to assess significance of outliers .

- Cross-reference with structurally similar compounds (e.g., methyl 6-chloropicolinate) to identify structure-activity relationships (SAR) .

Q. What strategies are effective for resolving crystallographic disorder or twinning in this compound?

- Methodological Answer : Crystallographic challenges (e.g., twinning) are mitigated using SHELXD for phase refinement and WinGX for data integration . For disordered regions, partial occupancy models or constraints on thermal parameters improve refinement. High-resolution data (≤1.0 Å) and low-temperature (100 K) data collection reduce thermal motion artifacts .

Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly in crystal lattices?

- Methodological Answer : Graph-set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) rings or chains. Hydrogen-bond donor/acceptor sites (e.g., carbonyl oxygen) are mapped using Mercury software. Comparative studies with analogs (e.g., morpholine derivatives) reveal packing efficiencies driven by van der Waals interactions .

Data Presentation Guidelines

- Structural Data : Tabulate bond lengths, angles, and torsion angles from X-ray studies .

- Spectroscopic Data : Include NMR chemical shifts (δ in ppm) and coupling constants (J in Hz) .

- Biological Data : Report IC₅₀ values with standard deviations and statistical significance thresholds (e.g., p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.